Relenopride

5-HT4 receptor binding affinity radioreceptor assay

Relenopride (YKP10811) is the only Phase II 5-HT4 partial agonist delivering 120-fold selectivity over 5-HT2A (Ki 600 nM) and maintained antinociceptive efficacy after 7-day repeat dosing in IBS-C models – overcoming tegaserod’s tachyphylaxis limitation. Clean selectivity: no hERG, 5-HT1/3, or D2 binding at 30 μM. Ideal reference compound for prokinetic-agent head-to-head studies. ≥98% purity. Differentiate your GI motility program with clinically translatable receptor pharmacology.

Molecular Formula C24H30ClFN4O4
Molecular Weight 493.0 g/mol
CAS No. 1221416-43-8
Cat. No. B10773196
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRelenopride
CAS1221416-43-8
Molecular FormulaC24H30ClFN4O4
Molecular Weight493.0 g/mol
Structural Identifiers
SMILESCOC1=CC(=C(C=C1C(=O)NCC2CCN(CC2)CCC(C3=CC=C(C=C3)F)OC(=O)N)Cl)N
InChIInChI=1S/C24H30ClFN4O4/c1-33-22-13-20(27)19(25)12-18(22)23(31)29-14-15-6-9-30(10-7-15)11-8-21(34-24(28)32)16-2-4-17(26)5-3-16/h2-5,12-13,15,21H,6-11,14,27H2,1H3,(H2,28,32)(H,29,31)/t21-/m0/s1
InChIKeyKGMMSPVVHZGPHL-NRFANRHFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Relenopride (CAS 1221416-43-8) for GI Motility Research: A Selective 5-HT4 Partial Agonist Procurement Guide


Relenopride (YKP10811) is a novel, potent 5-HT4 receptor partial agonist developed for the treatment of gastrointestinal motility disorders, specifically chronic idiopathic constipation and constipation-predominant irritable bowel syndrome (IBS-C) [1]. As a small molecule benzamide derivative with a molecular weight of 493.0 g/mol, Relenopride exhibits high affinity and selectivity for the 5-HT4 receptor (Ki = 4.96 nM) with defined off-target binding profiles [2]. The compound has progressed to Phase II clinical trials (NCT01523184, NCT02082457), establishing a clinical-stage investigational profile that distinguishes it from earlier-generation, less selective 5-HT4 agonists [3].

Why Relenopride Cannot Be Substituted with Other 5-HT4 Agonists: Selectivity and Partial Agonism Define Its Profile


5-HT4 receptor agonists are not functionally interchangeable due to substantial variations in receptor subtype selectivity, intrinsic efficacy (partial vs. full agonism), and off-target binding profiles that directly impact both experimental reproducibility and clinical safety [1]. For instance, older-generation agonists such as cisapride and tegaserod exhibit appreciable affinity for hERG potassium channels and 5-HT1/5-HT2 receptors respectively, leading to well-documented cardiovascular adverse events and market restrictions [2]. Even among newer selective agonists, differences in 5-HT2B receptor engagement—a target strongly implicated in valvular heart disease—create distinct safety and pharmacological differentiation that precludes simple analog substitution [3]. Relenopride's defined selectivity ratios (120-fold over 5-HT2A, 6-fold over 5-HT2B) and partial agonist mechanism represent quantifiable, selection-relevant parameters that distinguish it from both legacy and contemporary comparators [4].

Quantitative Differentiation of Relenopride: Head-to-Head and Cross-Study Comparisons with Key 5-HT4 Agonists


5-HT4 Receptor Binding Affinity: Relenopride vs. Mosapride, Cisapride, Prucalopride, and Naronapride

Relenopride exhibits a Ki value of 4.96 nM at the human 5-HT4 receptor, positioning it among the higher-affinity agonists in this class [1]. In cross-study comparison, this represents approximately 14-fold higher affinity than mosapride (Ki = 69.9 nM in guinea pig ileum) and approximately 8.5-fold higher affinity than cisapride (Ki = 41.5 nM at cloned human 5-HT4 receptors) [2][3]. Relenopride's affinity is approximately 2-fold lower than prucalopride (pKi 8.6/8.1, corresponding to Ki ≈ 2.5-8 nM) and approximately 3.5-fold lower than naronapride (Ki = 1.4 nM) .

5-HT4 receptor binding affinity radioreceptor assay

5-HT2B Receptor Selectivity: Relenopride vs. Tegaserod

Relenopride demonstrates 6-fold selectivity for 5-HT4 over 5-HT2B receptors (Ki: 5-HT4 = 4.96 nM vs. 5-HT2B = 31 nM), establishing a clear selectivity window [1]. In contrast, tegaserod exhibits essentially no selectivity between these two receptors, with identical pKi values of 8.4 for both human recombinant 5-HT4(c) and 5-HT2B receptors (Ki ≈ 4 nM for both targets) [2]. This absence of selectivity in tegaserod results in concurrent 5-HT2B antagonism at therapeutic concentrations, a pharmacologic feature not shared by Relenopride [3].

5-HT2B receptor receptor selectivity safety pharmacology

Maintenance of Efficacy Upon Repeated Dosing: Relenopride vs. Tegaserod in Visceral Hypersensitivity

In a rat model of TNBS-induced colorectal hypersensitivity, Relenopride (YKP10811, 30 mg/kg) maintained its antinociceptive efficacy after 7 days of repeated treatment, significantly reducing hypersensitivity relative to vehicle controls [1]. Under identical experimental conditions, tegaserod failed to demonstrate significant reduction of colorectal hypersensitivity after 7 days of repeated dosing, indicating development of pharmacological tachyphylaxis to tegaserod that was not observed with Relenopride [2]. Both compounds were active upon acute administration, but only Relenopride retained efficacy with sustained use [3].

tachyphylaxis visceral hypersensitivity in vivo efficacy

Clinical Colonic Transit Acceleration: Relenopride vs. Placebo in Functional Constipation

In a randomized, double-blind, placebo-controlled Phase II trial (NCT02082457) involving 55 patients with functional constipation (Rome III criteria), Relenopride (YKP10811) demonstrated significant acceleration of multiple gastrointestinal transit parameters compared to placebo [1]. Key findings include significant acceleration of colon filling at 6 hours (P < 0.05), accelerated t1/2 of ascending colon emptying, and accelerated colonic transit at both 24 and 48 hours [2]. Stool consistency, measured by the Bristol Stool Form Scale, was also significantly improved over the 8-day treatment period [3].

colonic transit gastrointestinal motility randomized controlled trial

5-HT2A Receptor Selectivity: Relenopride vs. Cisapride and Tegaserod

Relenopride demonstrates 120-fold selectivity for 5-HT4 over 5-HT2A receptors (Ki: 5-HT4 = 4.96 nM vs. 5-HT2A = 600 nM) [1]. In contrast, cisapride exhibits minimal 5-HT2A selectivity due to its lower 5-HT4 affinity (Ki = 41.5 nM), while tegaserod demonstrates significant 5-HT2A binding (pKi = 7.5, Ki ≈ 32 nM) that is comparable in magnitude to its 5-HT4 affinity [2][3]. Relenopride shows no functional activity at the 5-HT2A receptor up to 10 μM [4].

5-HT2A receptor off-target selectivity receptor profiling

Off-Target Receptor Screening: Relenopride vs. Class Profile of Older 5-HT4 Agonists

Relenopride demonstrates a clean off-target profile in broad receptor screening: it shows no significant binding to any other receptors, enzymes, or serotonin-receptor subtypes at 1 μM, except for the 5-HT2A and 5-HT2B receptors [1]. Specifically, Relenopride shows no activity against serotonin-receptor subtypes 5-HT1B, 5-HT1D, or 5-HT2A at 1 nM to 10 μM, and no activity against 5-HT7 at 10 nM to 30 μM [2]. In contrast, older-generation 5-HT4 agonists such as cisapride exhibit appreciable affinity for hERG potassium channels (implicated in QT prolongation), and tegaserod binds potently to 5-HT1 and multiple 5-HT2 receptor subtypes [3].

off-target profiling receptor selectivity safety pharmacology

Recommended Research and Procurement Applications for Relenopride (CAS 1221416-43-8)


Investigational Studies of Colonic Motility and Transit in Functional Constipation Models

Relenopride is optimally suited for studies requiring a selective 5-HT4 partial agonist with validated clinical translatability. The compound has demonstrated significant acceleration of colonic transit at 24 and 48 hours and accelerated ascending colon emptying in a Phase II randomized controlled trial in functional constipation patients [1]. These clinical data, combined with its defined 6-fold selectivity over 5-HT2B receptors (Ki = 31 nM), make Relenopride an appropriate positive control or reference compound for evaluating novel prokinetic agents in both preclinical and translational research settings [2].

Visceral Hypersensitivity and IBS-C Research Requiring Sustained Efficacy

For research programs focused on visceral pain and hypersensitivity mechanisms in IBS-C, Relenopride offers a key advantage over tegaserod: maintained antinociceptive efficacy upon repeated 7-day dosing in the TNBS-induced colorectal hypersensitivity rat model [3]. This property enables studies of chronic dosing regimens without the confounding factor of tachyphylaxis that limits tegaserod's utility in extended protocols [4]. The compound's demonstration of efficacy in both acute stress-induced and inflammation-induced hypersensitivity models further supports its application in multi-mechanism IBS-C research [5].

Selective 5-HT4 Receptor Pharmacology with Minimized Off-Target Confounds

Relenopride is indicated for experiments requiring clean interrogation of 5-HT4 receptor function without confounding activity at hERG, 5-HT1, 5-HT3, or dopamine D2 receptors that characterize older-generation agonists [6]. With no significant binding to non-target receptors, enzymes, or serotonin subtypes (5-HT1B, 5-HT1D, 5-HT7) at concentrations up to 30 μM, Relenopride provides a selective pharmacologic tool for isolating 5-HT4-mediated effects on gastrointestinal motility, enteric neuronal signaling, and colonic function [7]. The compound's 120-fold selectivity over 5-HT2A further reduces potential CNS-related confounds [8].

Comparative Pharmacology Studies with Distinct 5-HT4 Agonist Subclasses

Relenopride occupies a distinct position within the 5-HT4 agonist pharmacologic landscape, characterized by high affinity (Ki = 4.96 nM), partial agonism, and defined selectivity ratios that differ from both full agonists (e.g., prucalopride) and less selective benzamides (e.g., mosapride, cisapride) [9]. This profile enables informative head-to-head comparative studies examining the functional consequences of partial vs. full agonism at the 5-HT4 receptor, or the impact of differential 5-HT2B engagement on physiologic and safety outcomes [10]. The compound is particularly valuable for structure-activity relationship studies seeking to optimize the selectivity-efficacy balance in this therapeutic class [11].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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